![molecular formula C17H16ClNO B3911079 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911079.png)
3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one
Descripción general
Descripción
3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Cmpd-1, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of chalcones, which are natural compounds found in various plants and have been reported to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood, but it has been reported to inhibit various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one has also been reported to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression.
Biochemical and Physiological Effects:
3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its relatively low toxicity compared to other compounds. It has also been reported to exhibit good solubility in various solvents, making it easier to work with. However, one of the limitations of using 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one is its relatively low potency compared to other compounds.
Direcciones Futuras
There are several future directions for research involving 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one. One potential area of research is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. Another potential area of research is to investigate its potential as a chemopreventive agent in various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one and to optimize its potency for therapeutic applications.
Aplicaciones Científicas De Investigación
3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-8-9-15(18)16(10-12)19-13(2)11-17(20)14-6-4-3-5-7-14/h3-11,19H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGXVIFSNVPDE-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=CC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)N/C(=C/C(=O)C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-5-methylanilino)-1-phenylbut-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)
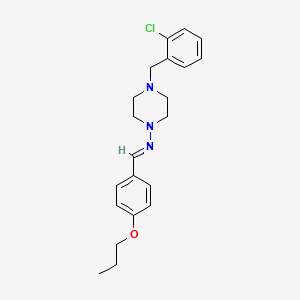
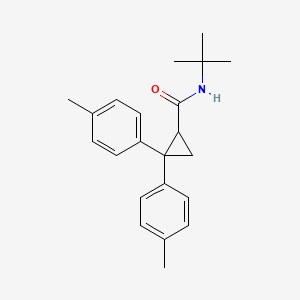
![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911041.png)
![3-chloro-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911066.png)
![3-chloro-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911073.png)
![4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911091.png)
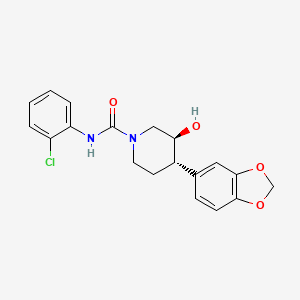
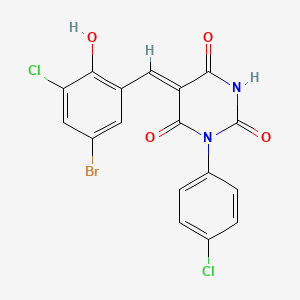
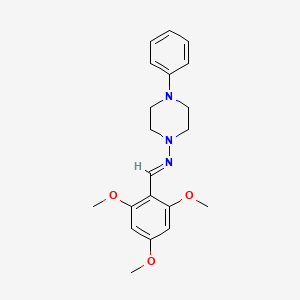
![3-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3911115.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B3911119.png)